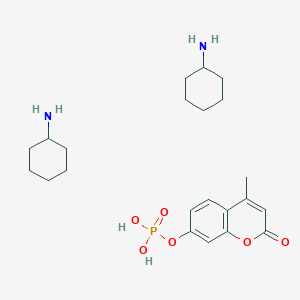

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt is a sensitive fluorogenic substrate used in fluorometric and UV-spectrophotometric assays of phosphatases . This compound is particularly valuable in molecular biology and biochemistry for its ability to produce a fluorescent signal upon enzymatic cleavage, making it a useful tool for detecting and quantifying enzyme activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt typically involves the phosphorylation of 4-methylumbelliferone. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The bis(cyclohexylammonium) salt form is achieved by neutralizing the phosphate ester with cyclohexylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt primarily undergoes hydrolysis reactions catalyzed by phosphatases. This hydrolysis results in the release of 4-methylumbelliferone, which is highly fluorescent .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of a phosphatase enzyme and is carried out in an aqueous buffer solution at an optimal pH for the enzyme’s activity. The reaction conditions are carefully controlled to ensure maximum fluorescence yield .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which emits a strong fluorescent signal upon excitation .

Aplicaciones Científicas De Investigación

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt involves its enzymatic hydrolysis by phosphatases. The enzyme cleaves the phosphate group, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine the activity of the phosphatase enzyme .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylumbelliferyl β-D-glucuronide: Another fluorogenic substrate used to detect β-glucuronidase activity.

4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Used to assay N-acetyl-β-D-glucosaminidase activity.

Uniqueness

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt is unique in its specific application for phosphatase assays. Its high sensitivity and strong fluorescent signal make it a preferred choice for detecting and quantifying phosphatase activity in various research and industrial applications .

Actividad Biológica

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt (MUP·2CHX), is a fluorogenic substrate extensively used in biochemical assays, particularly for the detection and quantification of phosphatase activity. This compound exhibits significant biological activity due to its ability to release 4-methylumbelliferone (4-MU) upon dephosphorylation, making it a valuable tool in various research applications.

- Molecular Formula : C₁₀H₉O₆P·2C₆H₁₃N

- Molecular Weight : 454.50 g/mol

- CAS Number : 128218-53-1

- Appearance : White to off-white microcrystalline powder

- Solubility : Soluble in water at concentrations up to 25 mg/mL

The biological activity of MUP is primarily attributed to its role as a substrate for alkaline phosphatases (ALP). Upon hydrolysis by ALP, MUP releases 4-MU, which can be quantitatively measured due to its fluorescent properties. The reaction can be described as follows:

This reaction is sensitive to pH and temperature, with optimal conditions typically around pH 9.1 for fluorescence detection .

Applications in Research

MUP is utilized in various fields of biological research, including:

- Enzyme Assays : It serves as a substrate for measuring ALP activity in clinical diagnostics and research settings.

- Microbial Studies : MUP is employed in studies assessing microbial phosphatase activity, particularly in environments where phosphorus availability is limited .

- Cell Biology : It aids in understanding the physiological roles of phosphatases in cellular processes such as signal transduction and metabolism.

Case Studies and Research Findings

-

Phosphatase Activity Measurement :

A study demonstrated that MUP could effectively quantify ALP activity in fibroblasts derived from patients with hypophosphatasia. The fibroblasts exhibited significantly reduced ALP activity when tested with MUP compared to control values, highlighting the substrate's utility in clinical diagnostics . -

Environmental Microbiology :

Research indicated that microbial communities in phosphorus-limited environments utilize MUP to assess alkaline phosphatase production. The fluorometric method using MUP provided a reliable means of quantifying microbial responses to nutrient availability . -

Pharmacological Studies :

MUP has been used to evaluate the effects of various pharmacological agents on ALP activity, providing insights into potential therapeutic targets for diseases associated with altered phosphatase function .

Comparative Analysis of Fluorogenic Substrates

The following table compares MUP with other common fluorogenic substrates used for phosphatase assays:

| Substrate | Molecular Weight | Fluorescent Product | Optimal pH | Notes |

|---|---|---|---|---|

| 4-Methylumbelliferyl Phosphate (MUP) | 454.50 g/mol | 4-Methylumbelliferone | 9.1 | Sensitive to alkaline phosphatases |

| p-Nitrophenyl Phosphate (pNPP) | 253.25 g/mol | p-Nitrophenol | 9.0 | Commonly used but less sensitive than MUP |

| Fluorescein Diphosphate (FDP) | 460.40 g/mol | Fluorescein | 7.0 | Used for acid phosphatases |

Propiedades

IUPAC Name |

cyclohexanamine;(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O6P.2C6H13N/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*7-6-4-2-1-3-5-6/h2-5H,1H3,(H2,12,13,14);2*6H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAXHZSVMPSFGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.